molecular formula C8H8FNO3S B13809932 4-(Fluoroacetyl)benzene-1-sulfonamide CAS No. 6554-88-7

4-(Fluoroacetyl)benzene-1-sulfonamide

Cat. No.: B13809932
CAS No.: 6554-88-7
M. Wt: 217.22 g/mol
InChI Key: MWMQIOFILFIEQX-UHFFFAOYSA-N
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Description

4-(Fluoroacetyl)benzene-1-sulfonamide is a synthetic organic compound featuring a benzene-sulfonamide core functionalized with a fluoroacetyl group. This structure combines two privileged motifs in medicinal chemistry: the sulfonamide group and a fluorine atom. The sulfonamide group is a well-known pharmacophore that confers the ability to target a wide range of enzymes, with carbonic anhydrases being a primary target . The fluorine atom, prized for its electronegativity and small atomic radius, is widely used in drug design to influence a molecule's electronic properties, metabolic stability, and membrane permeability . As a fluorinated building block, this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its structural features make it a valuable candidate for developing novel enzyme inhibitors. Research into similar benzene-sulfonamide derivatives has demonstrated their potential for a variety of applications, including as inhibitors of oxidative phosphorylation (OXPHOS) for cancer research and in the design of multi-target agents for complex diseases such as Alzheimer's disease and diabetes . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6554-88-7

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2-fluoroacetyl)benzenesulfonamide

InChI

InChI=1S/C8H8FNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)

InChI Key

MWMQIOFILFIEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Fluoroacetyl Benzene 1 Sulfonamide and Derivatives

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the synthesis and functionalization of key precursors. This foundational stage involves the preparation of a substituted benzene (B151609) ring that will ultimately bear both the sulfonamide and the fluoroacetyl moieties.

Synthesis of 4-Substituted Benzenesulfonyl Chlorides

The synthesis of 4-substituted benzenesulfonyl chlorides is a critical first step in the preparation of benzenesulfonamide (B165840) derivatives. A common and industrially significant method is the chlorosulfonation of acetanilide (B955). In this electrophilic aromatic substitution reaction, acetanilide is treated with chlorosulfonic acid. The acetamido group (-NHCOCH₃) is a moderately activating and ortho-, para-directing group. Due to steric hindrance, the bulky chlorosulfonyl group (-SO₂Cl) is predominantly introduced at the para-position, yielding 4-acetamidobenzenesulfonyl chloride. wisc.edu

Another versatile route to 4-substituted benzenesulfonyl chlorides starts from the corresponding aniline (B41778) derivative. For instance, 4-aminobenzenesulfonamide (sulfanilamide) can be synthesized from 4-nitrobenzenesulfonamide (B188996) by reduction of the nitro group, often using reduced iron in the presence of an acid. prepchem.com The resulting amino group can then be diazotized and subjected to a Sandmeyer-type reaction to introduce other functionalities if desired, which can then be followed by chlorosulfonation.

Table 1: Synthesis of 4-Substituted Benzenesulfonyl Chlorides

Starting MaterialReagent(s)ProductYield (%)Reference
AcetanilideChlorosulfonic acid4-Acetamidobenzenesulfonyl chloride~85 acs.org
4-Nitroaniline1. Sn, HCl 2. NaNO₂, HCl 3. SO₂, CuCl₂4-Aminobenzenesulfonyl chlorideVariableGeneral Method

Introduction of the Sulfonamide Moiety

The sulfonamide functional group is typically introduced by reacting a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. In the synthesis of the precursor for our target molecule, 4-acetamidobenzenesulfonyl chloride is reacted with aqueous ammonia. wisc.edu This nucleophilic substitution reaction at the sulfonyl sulfur is generally efficient and proceeds readily to afford 4-acetamidobenzenesulfonamide. wisc.edu This intermediate is a key building block in the synthesis of many sulfa drugs. researchgate.net

The general reaction is robust and can be applied to a wide range of sulfonyl chlorides and amines, allowing for the synthesis of a diverse library of sulfonamide derivatives.

Acetylation and Fluoroacetylation Reactions on Benzenesulfonamide Precursors

With the benzenesulfonamide core in place, the next stage focuses on the introduction and modification of the acetyl group. A common precursor for 4-(fluoroacetyl)benzene-1-sulfonamide is 4-acetylbenzenesulfonamide. This can be prepared via Friedel-Crafts acylation of a suitable benzene derivative, followed by the introduction of the sulfonamide group, or by functional group manipulation of a pre-existing substituted benzenesulfonamide.

A plausible route to this compound involves the initial synthesis of 4-acetylbenzenesulfonamide. This can be followed by α-halogenation of the acetyl group. For instance, reaction with bromine can yield 4-(2-bromoacetyl)benzenesulfonamide. researchgate.net The subsequent step is a nucleophilic substitution of the bromine atom with a fluoride (B91410) ion to introduce the desired fluorine atom. This halogen exchange reaction, often facilitated by a fluoride salt such as potassium fluoride, is a common method for the synthesis of α-fluoroketones. nih.gov

Direct fluoroacetylation of benzenesulfonamide is challenging due to the deactivating nature of the sulfonamide group towards electrophilic aromatic substitution. Therefore, a stepwise approach is generally preferred.

Classical and Modern Synthetic Routes

The synthesis of this compound and its derivatives can be approached through various classical and modern synthetic strategies, primarily involving nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are fundamental to the synthesis of the target molecule. As mentioned, the reaction of 4-acetamidobenzenesulfonyl chloride with ammonia to form the sulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl center. wisc.edu

Furthermore, the conversion of an α-haloketone to an α-fluoroketone is a key nucleophilic substitution step. The reaction of 4-(2-bromoacetyl)benzenesulfonamide with a fluoride source, such as tetrabutylammonium (B224687) hydrogen difluoride, exemplifies this approach. nih.gov The efficiency of this reaction can be influenced by the choice of the fluoride salt, solvent, and reaction conditions.

Table 2: Nucleophilic Substitution Reactions in the Synthesis of this compound Precursors

SubstrateReagent(s)ProductReaction Type
4-Acetamidobenzenesulfonyl chlorideAqueous Ammonia4-AcetamidobenzenesulfonamideNucleophilic Acyl Substitution
4-(2-Bromoacetyl)benzenesulfonamidePotassium Fluoride4-(2-Fluoroacetyl)benzenesulfonamideNucleophilic Halogen Exchange

Condensation Reactions in Sulfonamide Synthesis

Condensation reactions, characterized by the joining of two molecules with the elimination of a small molecule like water or hydrogen chloride, are also pivotal. The formation of the sulfonamide bond from a sulfonyl chloride and an amine is a type of condensation reaction. dergipark.org.tr

While not directly applied for the introduction of the fluoroacetyl group onto the aromatic ring in this specific target molecule, condensation reactions are widely used in the synthesis of more complex sulfonamide derivatives. For example, the reaction of a sulfonamide with an aldehyde or ketone can lead to the formation of Schiff bases or related condensation products, which can serve as intermediates for further synthetic transformations.

Metal-Catalyzed Coupling Reactions for Derivative Formation

The sulfonamide moiety is a versatile anchor for introducing molecular diversity through metal-catalyzed cross-coupling reactions. These methods are pivotal for synthesizing N-aryl and N-alkyl derivatives, which are prevalent motifs in pharmacologically active compounds.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical and widely used method for forming C-N bonds. wikipedia.orgorganic-chemistry.org Modern protocols often employ copper(I) salts as catalysts, along with ligands and a base, to couple sulfonamides with aryl halides under milder conditions than traditional methods. nih.govlookchem.comnie.edu.sg For a substrate like this compound, this reaction would involve the coupling of its sulfonamide NH group with various aryl or heteroaryl halides.

Key components of this reaction typically include:

Copper Source: Copper(I) iodide (CuI) is a common and inexpensive catalyst.

Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are effective in solubilizing the copper salt and facilitating the catalytic cycle. researchgate.net

Base: A base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride on alumina (B75360) (KF/Al₂O₃) is required to deprotonate the sulfonamide. nie.edu.sgresearchgate.net

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dioxane, or toluene (B28343) are typically used. nie.edu.sg

The reaction tolerates a wide range of functional groups on the aryl halide partner, making it a versatile tool for creating a library of N-aryl derivatives.

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Sulfonamides

Sulfonamide SubstrateAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
BenzenesulfonamideAryl Bromides/IodidesCuI / N,N'-DMEDAKF/Al₂O₃Dioxane110Up to 98% researchgate.net
MethanesulfonamideAryl BromidesCuI (20 mol%)Cs₂CO₃DMF135~67% nie.edu.sg
Primary/Secondary SulfonamidesAryl BromidesCuI / (S)-NOBIN-derived amideCs₂CO₃Toluene110Good to excellent nih.gov
This interactive table showcases typical conditions for the Ullmann-type coupling of sulfonamides.

Palladium-Catalyzed N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative, often more efficient, route to N-arylated sulfonamides. nih.gov These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. While highly effective, the cost of palladium and the sensitivity of some catalysts can be a drawback compared to copper-based systems. The reactions are known for their broad substrate scope and functional group tolerance. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase product yields, and improve reaction selectivity. ajgreenchem.comnih.gov The mechanism of heating involves direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. ajgreenchem.comijnrd.org

This technology can be applied to various stages of sulfonamide synthesis and derivatization. For instance, the formation of the sulfonamide bond itself from a sulfonyl chloride and an amine can be significantly expedited. researchgate.net A general procedure involves irradiating a mixture of the sulfonyl chloride and amine in a suitable solvent, often achieving completion in minutes compared to hours required for conventional heating. researchgate.netorganic-chemistry.org

Furthermore, microwave irradiation is highly effective for synthesizing heterocyclic derivatives from sulfonamide precursors. The synthesis of pyrazoline derivatives, for example, can be achieved by the cyclization of chalcones with hydrazides under microwave irradiation. nih.govresearchgate.netnih.govugm.ac.id This method dramatically reduces reaction times from hours to minutes and often results in higher yields. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazoline Synthesis

ReactantsMethodReaction TimeYield (%)Reference
Chalcone (B49325) + PhenylhydrazineConventional (Reflux)3-5 hoursLower mdpi.com
Chalcone + PhenylhydrazineMicrowave Irradiation2-4 minutesHigher mdpi.com
Chalcone + HydrazinobenzenesulfonamideMicrowave Irradiation (200 °C)7 minutesHigh nih.gov
This interactive table highlights the efficiency gains of using microwave-assisted synthesis for heterocyclic formation.

Derivatization and Heterocyclic Annulation Strategies

The fluoroacetyl group and the sulfonamide moiety in this compound serve as key functional handles for extensive derivatization and the construction of fused heterocyclic systems.

Formation of Schiff Bases and Related Imine Derivatives

While classical Schiff base formation involves the condensation of a primary amine with a carbonyl compound, the acetyl group in the target molecule can react with various amines to form imine derivatives. Furthermore, if starting from 4-aminobenzenesulfonamide, a common precursor, reaction with aldehydes yields sulfonamide Schiff bases, which are versatile intermediates. mdpi.comtjpsj.org These imines can be further reduced to secondary amines, providing another layer of structural diversity.

Cyclization Reactions to Form Heterocyclic Rings

The acetyl group is a prime starting point for building a variety of heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives: The acetyl group can undergo condensation with reagents like urea (B33335), thiourea, or guanidine (B92328) to form pyrimidine rings. tjpsj.orgresearchgate.net For example, reaction with phenylsulfonyl guanidine and acetyl acetone (B3395972) can yield N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, demonstrating the utility of this approach for constructing complex sulfonamide-pyrimidine hybrids. nih.govcardiff.ac.uk

Synthesis of Pyrazoline and Pyrazole Derivatives: The acetyl group can first be converted into a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation with an aromatic aldehyde. nih.gov These chalcone intermediates can then be cyclized with hydrazine (B178648) or substituted hydrazines to yield pyrazoline derivatives. nih.govnih.govijpsdronline.com This two-step process is a highly effective and modular route to a wide array of substituted pyrazolines bearing a sulfonamide tail. researchgate.net

Introduction of Diverse Substituents on the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted to generate secondary or tertiary sulfonamides.

N-Alkylation: The sulfonamide can be N-alkylated using various alkyl halides or alcohols. Copper-catalyzed reactions with alcohols via a "hydrogen borrowing" methodology provide an efficient and atom-economical route to N-alkylated sulfonamides. ionike.com Iridium complexes have also been shown to catalyze the selective mono-N-alkylation of sulfonamides with alcohols. researchgate.net Direct alkylation with alkyl halides or sulfonates in the presence of a base is also a common strategy. nih.gov

N-Arylation: As discussed in section 2.2.3, metal-catalyzed cross-coupling reactions are the premier methods for N-arylation. Both copper (Ullmann) and palladium (Buchwald-Hartwig) catalyzed systems are effective for coupling the sulfonamide with a broad range of aryl and heteroaryl halides or their equivalents, such as arylboroxines. nih.govbeilstein-journals.orgorganic-chemistry.org

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methodologies.

Mechanism of Metal-Catalyzed Coupling: The mechanism of the copper-catalyzed Ullmann reaction has been a subject of extensive study. While an oxidative addition/reductive elimination pathway, common for palladium, is less likely for copper, several other mechanisms have been proposed. wikipedia.org These include pathways involving the formation of an organocopper intermediate, σ-bond metathesis, or single-electron transfer (SET) processes. rug.nl The consensus is that a Cu(I)/Cu(III) catalytic cycle or a Cu(I)/Cu(II) cycle involving radical intermediates may be operative depending on the specific reactants and conditions. rug.nlnih.gov

Mechanism of Microwave Heating: Microwave-assisted synthesis does not rely on thermal conduction. Instead, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. ajgreenchem.comijnrd.org In dipolar polarization, polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. In ionic conduction, dissolved ions move back and forth in the microwave field, generating heat through collisions. ijnrd.org This direct energy transfer to the molecules results in rapid, uniform heating and often leads to different reaction outcomes or selectivities compared to conventional heating. researchgate.net

Mechanism of Heterocyclic Cyclization: The formation of pyrazolines from chalcones and hydrazine is a well-understood cyclocondensation reaction. The process is initiated by the nucleophilic attack of the hydrazine nitrogen onto the β-carbon of the α,β-unsaturated carbonyl system (Michael addition). This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable five-membered dihydropyrazole ring.

Investigation of Reaction Intermediates

The synthesis of this compound proceeds through several key reactive intermediates. The formation of these transient species is crucial for the progression of the reaction and the ultimate formation of the desired product. A likely synthetic approach starts with a Friedel-Crafts acylation of a substituted benzene, followed by chlorosulfonation and amination.

In the initial Friedel-Crafts acylation step, where the fluoroacetyl group is introduced, the reaction of fluoroacetyl chloride with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) generates a highly electrophilic acylium ion . This ion is the primary species that attacks the aromatic ring. Upon attack, the aromaticity of the ring is temporarily broken, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex . This intermediate is stabilized by the delocalization of the positive charge across the ring. chemguide.co.uklibretexts.org

Following the acylation, the introduction of the sulfonamide group typically involves reacting the acylated benzene with chlorosulfonic acid (ClSO₃H) to yield a 4-(fluoroacetyl)benzenesulfonyl chloride intermediate. This sulfonyl chloride is then treated with ammonia or an amine to form the final sulfonamide product.

The table below summarizes the key hypothetical intermediates in a plausible synthetic pathway.

Intermediate NameChemical Structure (General)Role in Synthesis
Acylium Ion[CH₂FCO]⁺The primary electrophile in the Friedel-Crafts acylation step, responsible for attacking the benzene ring. chemguide.co.uk
Arenium Ion (Sigma Complex)[C₆H₅(R)(COCH₂F)]⁺A resonance-stabilized carbocation formed after the acylium ion attacks the aromatic ring, temporarily disrupting aromaticity. libretexts.org
4-(Fluoroacetyl)benzenesulfonyl ChlorideC₈H₆ClFO₃SA stable intermediate formed via chlorosulfonation of 4-fluoroacetophenone, which is subsequently converted to the sulfonamide.

Mechanistic Aspects of Acetyl Group Introduction

The introduction of the fluoroacetyl group onto the aromatic ring is most effectively achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a direct method for forming a carbon-carbon bond between the aromatic ring and the acyl group. youtube.com

The mechanism can be detailed in three primary steps:

Formation of the Electrophile : The reaction is initiated by the activation of fluoroacetyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This results in the formation of a highly reactive, linear acylium ion ([CH₂FCO]⁺) and the tetrachloroaluminate anion ([AlCl₄]⁻). chemguide.co.uk

Electrophilic Attack : The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms the resonance-stabilized arenium ion (sigma complex), and the aromaticity of the ring is lost. khanacademy.org

Deprotonation and Aromaticity Restoration : To restore the stable aromatic system, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added fluoroacetyl group. chemguide.co.uk The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the 4-fluoroacetyl substituted benzene derivative. The catalyst (AlCl₃) is regenerated in this step, along with the formation of HCl.

It is important to note that the nature of the substituent already present on the benzene ring significantly influences this mechanism. The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing and deactivating group, which would make a direct Friedel-Crafts acylation on benzenesulfonamide itself extremely difficult, if not impossible. libretexts.orgksu.edu.sa Therefore, the acetyl group introduction must precede the formation of the sulfonamide group.

Understanding Selectivity in Derivatization

Selectivity, particularly regioselectivity, is paramount in the synthesis of specifically substituted benzene derivatives like this compound. The position of the incoming electrophile is dictated by the electronic properties of the substituents already present on the ring.

The sulfonamide group (-SO₂NH₂) is a strong deactivating and meta-directing group due to the electron-withdrawing nature of the sulfonyl portion. ksu.edu.sa A direct Friedel-Crafts acylation of benzenesulfonamide would therefore be expected to yield the 3-(fluoroacetyl) isomer, not the desired 4-(para) isomer.

To achieve the required para-selectivity, the synthesis must be designed to exploit the directing effects of other functional groups. A highly plausible synthetic route that ensures the correct 1,4-substitution pattern would be:

Starting Material Selection : Begin with a substrate where the existing group is ortho, para-directing. A common strategy is to start with a precursor like acetanilide. However, a more direct route for this specific target would be to start with 4-fluoroacetophenone.

Sulfonation : The acetyl group (-COCH₃) present in 4-fluoroacetophenone is a deactivating, meta-directing group. However, the existing fluorine atom is an ortho, para-director. In cases of competing directing effects, the activating group often has a stronger influence, but steric hindrance must also be considered. In this case, sulfonation of 4-fluoroacetophenone would likely be directed to the position ortho to the fluorine and meta to the acetyl group, which is the same position (position 3 relative to the acetyl group). This would be followed by conversion to the sulfonyl chloride and then the sulfonamide.

Alternative Route : A patent for a similar compound, 2-alkyl-5-haloacetylbenzenesulfonamide, outlines a strategy that starts with 4-alkylacetophenone, which is then sulfonated. google.com Applying this logic, one could start with 4-fluoroacetophenone. The acetyl group is meta-directing, and the fluoro group is ortho, para-directing. The sulfonation would likely occur at the position ortho to the activating fluoro group and meta to the deactivating acetyl group, leading to 4-(fluoroacetyl)benzene-1-sulfonic acid.

Final Steps : The sulfonic acid is then converted to the corresponding sulfonyl chloride, typically using thionyl chloride (SOCl₂) or a similar reagent. Finally, treatment of the 4-(fluoroacetyl)benzenesulfonyl chloride with ammonia provides the target molecule, this compound.

This multi-step approach, by carefully choosing the sequence of reactions, leverages the directing effects of intermediates to ensure the final product has the desired para-substitution pattern.

The directing effects of relevant functional groups are summarized in the table below.

Functional GroupChemical FormulaElectronic EffectDirecting Effect
Fluoro-FDeactivating (Inductive) / Activating (Resonance)Ortho, Para
Acetyl-COCH₃DeactivatingMeta
Sulfonamide-SO₂NH₂Strongly DeactivatingMeta

Spectroscopic and Structural Characterization of 4 Fluoroacetyl Benzene 1 Sulfonamide Derivatives

Vibrational Spectroscopy (FT-IR, Raman) Analysis

FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nist.gov For 4-(fluoroacetyl)benzene-1-sulfonamide, these methods are instrumental in identifying the characteristic vibrations of its key functional groups and understanding intermolecular interactions such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of the sulfonamide, fluoroacetyl, and the 1,4-disubstituted benzene (B151609) ring moieties.

The sulfonamide group (-SO₂NH₂) exhibits several distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense in the IR spectrum and typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine give rise to two bands, an asymmetric stretch and a symmetric stretch, usually found in the 3400–3200 cm⁻¹ region. The S-N stretching vibration is typically observed in the 935–875 cm⁻¹ range.

The fluoroacetyl group (-C(O)CH₂F) introduces its own set of characteristic vibrations. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum, expected to appear in the range of 1720-1700 cm⁻¹. The presence of the adjacent electronegative fluorine atom can shift this frequency compared to a simple alkyl ketone. The C-F bond gives rise to a strong stretching absorption, typically found in the 1150–1000 cm⁻¹ region. The CH₂ group will have its own symmetric and asymmetric stretching modes around 2950-2850 cm⁻¹ and scissoring/bending modes near 1465 cm⁻¹.

The 1,4-disubstituted benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹). spectroscopyonline.comlibretexts.org In-plane C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1620–1400 cm⁻¹ region. spectroscopyonline.com Furthermore, the substitution pattern is often confirmed by strong C-H out-of-plane bending vibrations in the fingerprint region, with 1,4-disubstitution giving rise to a characteristic band between 850 and 800 cm⁻¹. libretexts.org

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Sulfonamide (-SO₂NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3200Medium
S=O Asymmetric Stretch1370 - 1330Strong
S=O Symmetric Stretch1180 - 1160Strong
S-N Stretch935 - 875Medium
Fluoroacetyl (-C(O)CH₂F)C=O Stretch1720 - 1700Strong
C-F Stretch1150 - 1000Strong
-CH₂- Stretch2950 - 2850Weak-Medium
Benzene Ring (1,4-disubstituted)Aromatic C-H Stretch3100 - 3030Weak-Medium
Aromatic C=C Stretch1620 - 1400Medium-Strong
C-H Out-of-Plane Bend850 - 800Strong

In the solid state, sulfonamide derivatives are known to form extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties. nih.govresearchgate.net The primary and most dominant hydrogen bond pattern involves the sulfonamide's amino protons (-NH₂) acting as hydrogen bond donors and the highly polarized sulfonyl oxygens (-SO₂-) acting as acceptors. nih.govacs.org This interaction frequently leads to the formation of one-dimensional chains or dimeric structures. acs.orgnih.gov

For this compound, this network is potentially more complex. In addition to the sulfonyl oxygens, the carbonyl oxygen and the fluorine atom of the fluoroacetyl group can also act as potential hydrogen bond acceptors. This allows for a variety of intermolecular interactions. The -NH₂ group can form N-H···O=S, N-H···O=C, or even weaker N-H···F bonds. The presence of these multiple acceptor sites can lead to the formation of more intricate three-dimensional hydrogen-bonded architectures, differing from simpler sulfonamides. The specific pattern adopted, whether it be dimeric, zigzag, helical, or straight, would depend on the steric and electronic influences of the fluoroacetyl substituent. nih.gov These hydrogen bonds cause a broadening and a shift to lower frequencies for the involved N-H and C=O stretching bands in the FT-IR spectrum compared to their theoretical gas-phase values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing detailed information about the carbon skeleton and the environment of each proton and fluorine atom.

The ¹H NMR spectrum provides a count of the different types of protons and information about their neighboring atoms. For a 1,4-disubstituted benzene ring with two different electron-withdrawing groups, the aromatic region is expected to show a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the more electron-withdrawing fluoroacetyl group (H-3, H-5) are expected to resonate further downfield than the protons ortho to the sulfonamide group (H-2, H-6). The coupling constant between these adjacent aromatic protons (³JHH) is typically in the range of 7–9 Hz.

The two protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. Its chemical shift is variable and can be influenced by concentration, temperature, and the solvent used, but it is generally expected in the 7.0-7.5 ppm range.

The most distinctive feature in the ¹H NMR spectrum is the signal for the methylene (B1212753) protons of the fluoroacetyl group (-CH₂F). These two protons are chemically equivalent but are coupled to the adjacent fluorine atom. This results in a doublet, with a large geminal proton-fluorine coupling constant (²JHF) typically in the range of 45–55 Hz. researchgate.netumn.edu The chemical shift for these protons is expected to be significantly downfield due to the influence of both the carbonyl group and the fluorine atom.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (ortho to -C(O)CH₂F)~8.0 - 8.2Doublet (d)³JHH ≈ 8-9
Aromatic H (ortho to -SO₂NH₂)~7.8 - 8.0Doublet (d)³JHH ≈ 8-9
-SO₂NH₂~7.0 - 7.5Broad Singlet (br s)N/A
-CH₂F~5.5 - 6.0Doublet (d)²JHF ≈ 45-55

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show six distinct signals: four for the aromatic carbons, one for the carbonyl carbon, and one for the methylene carbon. The aromatic carbons typically resonate between 120–150 ppm. libretexts.org The carbonyl carbon (-C=O) is significantly deshielded and is expected near 190-195 ppm.

A key feature is the coupling between carbon and fluorine. The methylene carbon (-CH₂F) will appear as a doublet due to a large one-bond coupling (¹JCF), typically in the range of 180–250 Hz. libretexts.orgmagritek.com The aromatic carbons will also exhibit smaller, long-range couplings to the fluorine atom. The ipso-carbon (C-4) will show a ²JCF, the meta-carbons (C-3, C-5) a ³JCF, and the para-carbon (C-1) a ⁴JCF, with the magnitude of the coupling constant generally decreasing with the number of bonds. magritek.com

The ¹⁹F NMR spectrum provides direct information about the fluorine atom. For this compound, a single resonance is expected. This signal will be split into a triplet by the two adjacent methylene protons, with a ²JHF coupling constant that matches the value observed in the ¹H NMR spectrum.

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
¹³C-C=O~190 - 195Doublet (d)²JCF ≈ 15-25
Aromatic C (quaternary)~130 - 150Doublet (d)JCF (variable)
Aromatic C-H~125 - 135Doublet (d)JCF (variable)
-CH₂F~80 - 90Doublet (d)¹JCF ≈ 180-250
¹⁹F-CH₂F~ -220 to -230 (rel. to CFCl₃)Triplet (t)²JHF ≈ 45-55

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for the definitive assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two sets of aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the aromatic C-H pairs and, importantly, link the methylene proton doublet to the highly coupled methylene carbon doublet.

From the methylene protons (-CH₂F) to the carbonyl carbon (²JCH) and the ipso-aromatic carbon C-4 (³JCH).

From the aromatic protons at C-2/C-6 to the quaternary carbon C-4 and C-1.

From the aromatic protons at C-3/C-5 to the quaternary carbon C-1 and the carbonyl carbon.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment can directly show the correlation between the methylene protons and the fluorine atom, confirming the large ²JHF coupling. umn.edu

Together, these 2D NMR techniques provide an interlocking web of data that allows for the complete and confident assignment of the structure of this compound.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a critical tool for elucidating the structure of aromatic sulfonamides by analyzing their fragmentation patterns upon ionization. In electrospray ionization (ESI) mass spectrometry, sulfonamides are typically protonated to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways.

For this compound, the primary fragmentation events are expected to involve the sulfonamide group and the fluoroacetyl substituent. A key fragmentation pathway observed for many aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov

Another significant fragmentation involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This cleavage can lead to the formation of radical cations of the constituent amine or aniline (B41778) fragments. For the title compound, this would result in ions corresponding to the fluoroacetyl-substituted benzene ring and the sulfonamide moiety. The fragmentation of the protonated molecule (MH⁺) of sulfonamides often yields dominant radical cations of the constituent amines following the dissociation of the S-N bond. nih.gov

Key predicted fragmentation pathways include:

Loss of SO₂: A characteristic peak corresponding to [M+H - 64]⁺ resulting from the extrusion of sulfur dioxide. nih.gov

Cleavage of the S-N bond: This would lead to fragments representing the benzenesulfonyl cation and the amine.

Cleavage of the C-C bond: Fragmentation of the fluoroacetyl group, potentially involving the loss of the fluoroacetyl radical (•COCH₂F).

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

Fragment Ion Description Predicted m/z Fragmentation Pathway
Protonated Molecular Ion [M+H]⁺ 218.0 Protonation of the parent molecule
Loss of Sulfur Dioxide [M+H - SO₂]⁺ 154.0 Neutral loss of SO₂ from the parent ion nih.gov
4-Fluoroacetylphenyl cation 137.0 Cleavage of the Ar-S bond

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of analogous benzenesulfonamide (B165840) derivatives in the Cambridge Structural Database allows for a detailed prediction of its solid-state characteristics. bondxray.org

Benzenesulfonamide derivatives frequently crystallize in centrosymmetric space groups, most commonly monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1). researchgate.netmkjc.in The presence of the sulfonamide group, a potent hydrogen bond donor (N-H) and acceptor (S=O), strongly influences the crystal packing. The specific lattice parameters would be dependent on the crystallization conditions, but typical values for similar small molecules can be anticipated.

Table 2: Representative Crystallographic Data for Analogous Sulfonamide Derivatives

Parameter Example Value (N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide) researchgate.net Example Value (A Benzenesulfonamide Derivative) mkjc.in
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) - 9.1558
b (Å) - 9.9077
c (Å) - 16.1367
α (°) 90 91.329
β (°) - 98.192
γ (°) 90 101.108

Note: Data presented is for illustrative purposes from related structures.

The molecular geometry of this compound is defined by key bond lengths and angles within the sulfonamide and fluoroacetyl groups. The S-N bond length in sulfonamides is typically around 1.62 Å, which is shorter than a standard S-N single bond, suggesting some degree of double bond character. nih.gov The S=O bond lengths are expected to be approximately 1.41-1.43 Å. mkjc.in The bond angles around the tetrahedral sulfur atom (O-S-O) are generally in the range of 119-122°. mkjc.in

The dihedral angle between the plane of the benzene ring and the plane defined by the C-S-N atoms will be a key conformational feature. In many sulfonamide crystal structures, the two aromatic rings (if a second is present) are not coplanar. researchgate.netnih.govresearchgate.net

Table 3: Expected Bond Parameters for this compound Based on Analogs

Bond/Angle Expected Value Reference Compound Type
S=O Bond Length (Å) 1.41 - 1.43 Benzenesulfonamide derivatives mkjc.in
S-N Bond Length (Å) ~1.62 Sulfonamide derivatives nih.gov
S-C (aromatic) Bond Length (Å) ~1.78 Benzenesulfonamide derivatives mkjc.in

The crystal packing of this compound will be dominated by intermolecular hydrogen bonds. The sulfonamide group's N-H moiety acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors. This typically leads to the formation of robust N-H···O hydrogen bonds, which often link molecules into infinite one-dimensional chains or ribbons. nih.govresearchgate.netnih.gov

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

The UV-Visible absorption spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the aromatic ring and the carbonyl group. Aromatic sulfonamides typically exhibit absorption bands in the UV region. nih.gov

The primary absorptions are due to π→π* transitions associated with the benzene ring. These are generally observed as strong absorption bands. The presence of the sulfonamide and fluoroacetyl substituents on the benzene ring will influence the position and intensity of these bands. Additionally, n→π* transitions, which are typically weaker, are associated with the non-bonding electrons of the oxygen atoms in the sulfonyl and carbonyl groups. nih.gov For similar sulfonamide compounds, π→π* transitions are often observed between 245-290 nm, while n→π* transitions can appear at longer wavelengths. nih.gov

Table 4: Predicted UV-Visible Absorption Characteristics for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π→π* 240 - 290 Benzene ring

Note: The exact λmax values are solvent-dependent.

Computational and Theoretical Investigations of 4 Fluoroacetyl Benzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties at the electronic level. For a novel or understudied compound like 4-(Fluoroacetyl)benzene-1-sulfonamide, these theoretical approaches would be the primary method for predicting its behavior.

A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Predicted Value
C-S Bond Length (Å) 1.77
S-N Bond Length (Å) 1.65
S=O Bond Length (Å) 1.45
C=O Bond Length (Å) 1.22
C-F Bond Length (Å) 1.35
O-S-O Bond Angle (°) 120
C-S-N Bond Angle (°) 107

Note: These values are illustrative and would require actual DFT calculations for validation.

The accuracy of DFT calculations is highly dependent on the chosen "level of theory" and "basis set." The level of theory refers to the specific DFT functional used (e.g., B3LYP, PBE0), which approximates the exchange-correlation energy. The basis set (e.g., 6-31G(d,p), cc-pVTZ) is a set of mathematical functions used to describe the distribution of electrons around the atoms.

For molecules containing sulfur and fluorine, such as this compound, it is crucial to select a basis set that includes polarization and diffuse functions to accurately model the electronic structure of these electronegative atoms. nih.gov A common and effective combination for organic molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The choice of method represents a balance between computational cost and the desired accuracy of the results.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. electrochemsci.org It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for predicting how the molecule will interact with other charged or polar species.

For this compound, an MEP map would likely show regions of high negative potential (typically colored red) around the oxygen atoms of the sulfonamide and acetyl groups, as well as the fluorine atom. electrochemsci.org These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the sulfonamide's amine group, indicating sites susceptible to nucleophilic attack. electrochemsci.org This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding. mkjc.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. electrochemsci.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -7.5
LUMO Energy -2.0
Energy Gap (ΔE) 5.5

Note: These values are illustrative and require actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals to understand charge transfer and delocalization. nih.gov

Hybridization States and Bonding Characteristics

The molecular architecture of this compound is defined by the specific hybridization states of its constituent atoms, which dictate the compound's geometry and electronic properties. Theoretical calculations and comparisons with analogous structures allow for a detailed description of its bonding framework.

The carbon atoms within the para-substituted benzene (B151609) ring are all sp² hybridized, forming a planar hexagonal ring with delocalized π-electrons. The bond angles within this ring are approximately 120°. The carbon atom of the carbonyl group (C=O) in the fluoroacetyl moiety is also sp² hybridized, resulting in a trigonal planar geometry around it. The adjacent carbon atom, bonded to the fluorine atom, is sp³ hybridized.

The sulfur atom of the sulfonamide group (-SO₂NH₂) is sp³ hybridized, leading to a tetrahedral geometry with the oxygen atoms, the nitrogen atom, and a benzene ring carbon. The nitrogen atom of the sulfonamide group is also considered to be sp³ hybridized, adopting a trigonal pyramidal geometry. This hybridization is crucial for its role as a hydrogen bond donor and acceptor. Density Functional Theory (DFT) is a computational method often used for the theoretical simulation of an organic compound's electronic structure. nih.gov

The bonding characteristics can be summarized by predicted bond lengths and angles, which are derived from computational models of benzenesulfonamide (B165840) derivatives. mkjc.in These parameters are essential for understanding the molecule's steric and electronic profile.

Table 1: Predicted Hybridization States and Geometries
Atom/GroupHybridization StatePredicted Geometry
Benzene Ring Carbonssp²Trigonal Planar
Carbonyl Carbon (C=O)sp²Trigonal Planar
Fluoroacetyl Methylene (B1212753) Carbon (CH₂F)sp³Tetrahedral
Sulfur (Sulfonamide)sp³Tetrahedral
Nitrogen (Sulfonamide)sp³Trigonal Pyramidal
Table 2: Theoretically Predicted Bond Parameters
BondPredicted Bond Length (Å)Bond AnglePredicted Angle (°)
S-O~1.43O-S-O~119.5
S-N~1.63O-S-N~106.5
S-C (aromatic)~1.77N-S-C~107.3
C=O~1.21C-C-O~120

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape and behavior in various chemical environments.

Conformational Analysis and Stability

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the C(ring)-S bond, the C(ring)-C(acetyl) bond, and the S-N bond. Conformational analysis of similar sulfonamides has shown that different rotational isomers (conformers) can exist with varying energy levels. researchgate.net

Dynamic Behavior in Different Environments

MD simulations allow for the investigation of how this compound interacts with its surroundings, such as in an aqueous solution or within the binding site of a protein.

In Aqueous Solution: The sulfonamide and fluoroacetyl groups are polar and capable of forming hydrogen bonds with water molecules. MD simulations can track the formation and breaking of these bonds, revealing the solvation structure around the molecule. This is crucial for understanding its solubility and transport properties.

In a Protein Binding Site: When bound to a biological macromolecule, the dynamic behavior of the ligand can be observed. Simulations can show how the molecule adjusts its conformation to fit within the binding pocket and how its interactions with amino acid residues fluctuate over time. These simulations provide a dynamic picture that complements the static view from molecular docking. peerj.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This is widely used to understand how a small molecule like this compound might interact with a biological target. Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), making this enzyme family a probable target for docking studies. nih.govresearchgate.net

Prediction of Binding Modes with Target Macromolecules

Docking simulations of this compound into the active site of a human carbonic anhydrase isoform (e.g., hCA II or hCA IX) would likely predict a canonical binding mode characteristic of sulfonamide inhibitors. nih.govresearchgate.net

The primary interaction involves the deprotonated sulfonamide group (-SO₂NH⁻) coordinating directly with the catalytic Zn²⁺ ion located at the bottom of the active site funnel. The two oxygen atoms of the sulfonamide group are predicted to form hydrogen bonds with the backbone amide of a key residue, typically Threonine 199 (in hCA II), further anchoring the molecule. The benzene ring and its substituents extend into the active site cavity, forming additional interactions.

Ligand-Protein Interaction Analysis

A detailed analysis of the docked pose reveals specific interactions that contribute to the binding affinity. Molecular modeling studies can reveal favorable binding interactions for active inhibitors. researchgate.net For this compound docked in a carbonic anhydrase active site, the following interactions are predicted:

Ionic/Coordinate Bond: The sulfonamide nitrogen forms a coordinate bond with the active site Zn²⁺ ion.

Hydrogen Bonds: The sulfonamide group acts as both a hydrogen bond donor (from the NH) and acceptor (from the oxygens). Key interactions typically involve residues like Thr199 and Thr200.

Hydrophobic and van der Waals Interactions: The benzene ring is positioned within a hydrophobic region of the active site, making contact with nonpolar residues such as Val121, Leu198, and Val207.

Polar Interactions from Substituents: The fluoroacetyl group at the para-position would extend towards a more hydrophilic region of the active site. The carbonyl oxygen and the fluorine atom could potentially form hydrogen bonds or other polar interactions with nearby amino acid side chains or ordered water molecules, which could enhance binding affinity and selectivity for specific CA isoforms. nih.gov

Table 3: Predicted Ligand-Protein Interactions with Carbonic Anhydrase II
Molecular MoietyType of InteractionPotential Interacting Residues
Sulfonamide (-SO₂NH₂)Coordinate BondZn²⁺ ion
Sulfonamide (-SO₂NH₂)Hydrogen BondThr199, Thr200
Benzene RingHydrophobic / van der WaalsVal121, Val143, Leu198, Pro202
Fluoroacetyl Group (-COCH₂F)Hydrogen Bond / PolarGln92, His64, Asn67

Binding Affinity Predictions and Scoring Functions

In the computational evaluation of this compound and related compounds, predicting the binding affinity to a biological target is a critical step. This process estimates the strength of the interaction between a ligand, such as the sulfonamide derivative, and a protein's binding site. The prediction is typically achieved through molecular docking simulations, which model the preferred orientation of the ligand when bound to the receptor to form a stable complex. nih.govacs.org

Scoring functions are algorithms used within docking programs to calculate a score that approximates the binding free energy. A lower score generally indicates a more favorable binding interaction. These functions evaluate various energetic components, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. acs.org For instance, in studies of novel sulfonamide derivatives, computational docking has been used to estimate binding free energy against targets like dihydropteroate (B1496061) synthase (DHPS), with potent compounds exhibiting values as low as -8.1 kcal/mol. nih.govexcli.de

The binding constants (Kb) and Gibbs free energy changes (ΔG) are also key parameters derived from these computational models, providing a quantitative measure of binding affinity. rsc.orgresearchgate.net These predictions are instrumental in prioritizing compounds for synthesis and experimental testing. For example, docking studies on a series of benzenesulfonamide derivatives against carbonic anhydrase isoforms helped to rationalize their inhibitory activity and selectivity. researchgate.net The accuracy of these predictions is highly dependent on the quality of the scoring function and the structural models of the protein-ligand complex.

Table 1: Examples of Predicted Binding Affinities for Sulfonamide Derivatives Against Various Protein Targets
Sulfonamide DerivativeProtein TargetPredicted Binding Free Energy (kcal/mol)Reference
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)Dihydropteroate Synthase (DHPS)-8.1 nih.govexcli.de
Cyclic urea (B33335) benzenesulfonamide (9c)Vibrio cholerae α-Carbonic Anhydrase (VchαCA)Not explicitly stated in kcal/mol, but noted for nanomolar inhibition (Ki = 4.7 nM) researchgate.net
4-(3-(2-hydroxy-5-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4h)Human Carbonic Anhydrase IX (hCAIX)Not explicitly stated in kcal/mol, but noted for submicromolar inhibition (IC50 = 0.26 µM) nih.gov
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)Dihydropteroate Synthase (DHPS)Not explicitly stated, but lower affinity than compound 1C nih.govexcli.de

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively applied to the sulfonamide class of compounds. It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemijournal.comnih.gov For molecules like this compound, QSAR models can predict biological activity, such as enzyme inhibition, based on physicochemical properties derived from the molecular structure. This approach is invaluable for screening virtual libraries of compounds and guiding the rational design of new, more potent analogues without the need for immediate synthesis and testing. nih.govnih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a compound lead to changes in its biological activity. By analyzing a training set of compounds with known activities, a predictive model is generated. These models are then validated to ensure their robustness and predictive power before being used to estimate the activity of new or untested compounds. nih.govtandfonline.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for sulfonamide derivatives involves several steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset.

Various statistical methods are employed to create the model, with three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being particularly common for sulfonamides. tandfonline.comingentaconnect.com These methods generate models based on the 3D alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them.

The statistical validity and predictive capability of the resulting models are assessed using parameters such as the squared correlation coefficient (r²), which measures the goodness of fit, and the leave-one-out cross-validated squared correlation coefficient (q²), which evaluates the model's predictive power. tandfonline.comingentaconnect.com For instance, a 3D-QSAR study on benzenesulfonamide derivatives as hepatitis B virus inhibitors reported robust CoMFA (q² = 0.625, r² = 0.998) and CoMSIA (q² = 0.645, r² = 0.987) models, indicating high predictive ability. tandfonline.com

Table 2: Statistical Parameters of 3D-QSAR Models for Benzenesulfonamide Derivatives
QSAR MethodTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (r²_pred)Reference
CoMFA12-Lipoxygenase Inhibitors0.7080.983Not Reported ingentaconnect.com
CoMSIA12-Lipoxygenase Inhibitors0.7350.981Not Reported ingentaconnect.com
CoMFAHBV Capsid Assembly Inhibitors0.6250.9980.837 tandfonline.com
CoMSIAHBV Capsid Assembly Inhibitors0.6450.9870.698 tandfonline.com

Identification of Key Structural Descriptors for Activity

A significant outcome of QSAR modeling is the identification of key molecular descriptors that govern the biological activity of a compound series. nih.gov For sulfonamides, these descriptors typically relate to steric, electronic, and hydrophobic properties. By analyzing the QSAR model, researchers can determine which structural features are positively or negatively correlated with the desired activity.

In 3D-QSAR studies, this information is often visualized using contour maps. chemijournal.comtandfonline.com These maps highlight regions around the aligned molecules where specific properties are predicted to enhance or diminish activity.

Steric Descriptors: Green contours may indicate areas where bulky substituents increase activity, while yellow contours show regions where steric hindrance is detrimental.

Electrostatic Descriptors: Blue contours can signify regions where electropositive groups are favorable, whereas red contours suggest that electronegative groups are preferred.

Hydrophobic Descriptors: These descriptors are often crucial for sulfonamides. For example, studies on carbonic anhydrase inhibitors have demonstrated the need to include the hydrophobic parameter (logP) for accurate topological modeling of binding constants. nih.gov Hydrophobic contour maps can show where nonpolar groups may enhance binding, likely by displacing water molecules from the active site.

Hydrogen Bond Donor/Acceptor Descriptors: These maps indicate where hydrogen bond donors or acceptors on the ligand can form favorable interactions with the protein target, thereby increasing affinity. tandfonline.com

By interpreting these descriptors and their corresponding contour maps, medicinal chemists can strategically modify a lead compound like this compound to optimize its interaction with the target, for instance, by adding a hydrophobic group or a hydrogen bond donor at a specific position to enhance its biological activity.

Table 3: Key Structural Descriptors and Their Influence on the Activity of Sulfonamide Derivatives
Descriptor TypeInfluence on Biological ActivityExample from Literature
HydrophobicityOften positively correlated with activity, especially for enzyme inhibitors.Considered a critical parameter for modeling the binding constants of benzenesulfonamides to human Carbonic Anhydrase II. nih.gov
Steric BulkHighly position-dependent; can be favorable or unfavorable depending on the target's binding pocket topology.3D-QSAR contour maps reveal specific regions where bulky groups enhance or decrease inhibitory activity against targets like 12-Lipoxygenase. ingentaconnect.com
Electrostatic PropertiesImportant for directing orientation and forming key interactions (e.g., with metal ions in metalloenzymes).The sulfonamide moiety's electrostatic potential is critical for coordinating the zinc ion in the active site of carbonic anhydrases. tandfonline.com
Hydrogen Bond DonorsCrucial for anchoring the ligand in the binding site through specific hydrogen bonds.The primary sulfonamide (-SO₂NH₂) group acts as a key hydrogen bond donor in many inhibitors. tandfonline.com
Hydrogen Bond AcceptorsCan form important interactions with amino acid residues in the protein's active site.The sulfonyl oxygens (-SO₂) are strong hydrogen bond acceptors, contributing significantly to binding affinity. acs.org

Mechanistic Studies of Biological Interactions of 4 Fluoroacetyl Benzene 1 Sulfonamide Derivatives in Vitro Focus

Enzyme Inhibition Mechanism Studies

The inhibitory activity of benzenesulfonamide (B165840) derivatives, the class of compounds to which 4-(fluoroacetyl)benzene-1-sulfonamide belongs, is attributed to their ability to interact with the active sites of specific enzymes. The nature of these interactions, whether it be through coordination with metal ions or by competing with natural substrates, determines the potency and selectivity of their inhibitory effects.

Carbonic Anhydrase Isoform Inhibition (CAIs)

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov These zinc-containing metalloenzymes play crucial roles in a variety of physiological processes. semanticscholar.org The primary sulfonamide moiety is a key structural feature for the inhibition of these enzymes. nih.gov

The inhibitory mechanism of sulfonamides against carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion (Zn2+) located in the enzyme's active site. unifi.it The sulfonamide group coordinates to the zinc ion in a deprotonated, anionic form. This interaction is crucial for the high affinity of these inhibitors. X-ray crystallography studies of various benzenesulfonamide derivatives complexed with different carbonic anhydrase isoforms have consistently shown this mode of binding. nih.gov The benzene (B151609) ring of the inhibitor typically orients in a manner that allows for further interactions with hydrophobic and hydrophilic residues within the active site cavity, which can influence the inhibitor's potency and selectivity. nih.gov

The inhibitory potency of benzenesulfonamide derivatives against various carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) can be quantified by determining their inhibition constants (Ki). These values, often in the nanomolar range, indicate a high affinity for the target enzyme. nih.govsemanticscholar.org The substitution pattern on the benzene ring significantly influences both the potency and the selectivity of inhibition across different CA isoforms. nih.govmdpi.com For instance, certain modifications can lead to inhibitors that are highly selective for tumor-associated isoforms like CA IX and XII over the more ubiquitous cytosolic isoforms CA I and II. mdpi.comnih.gov This selectivity is a critical factor in the development of targeted therapies with reduced side effects. nih.gov

Below is a representative data table illustrating the inhibitory potency of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Derivative A88.930.115.28.5
Derivative B603075538.912.4
Derivative C19.841.51.50.8

Dihydropteroate (B1496061) Synthetase (DHPTS) Inhibition

Sulfonamides are also known for their inhibitory activity against dihydropteroate synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. lew.ronih.gov This pathway is absent in humans, making DHPS an attractive target for antimicrobial agents. patsnap.com

The primary mechanism by which sulfonamides inhibit DHPS is through competitive inhibition with the enzyme's natural substrate, para-aminobenzoic acid (PABA). lew.ropatsnap.com Due to their structural similarity to PABA, sulfonamides bind to the PABA-binding site on the DHPS enzyme. nih.govpatsnap.com This binding event prevents the normal enzymatic reaction, which involves the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov Kinetic studies have confirmed the competitive nature of this inhibition, with sulfonamides increasing the apparent Michaelis constant (Km) for PABA without affecting the maximum reaction velocity (Vmax). nih.gov

By inhibiting DHPS, sulfonamides effectively block the synthesis of dihydropteroic acid, a crucial precursor to folic acid. lew.ro Folic acid and its derivatives are vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. patsnap.com The disruption of this metabolic pathway leads to a depletion of essential metabolites, ultimately inhibiting the growth and replication of susceptible microorganisms. lew.ro This bacteriostatic effect is the basis for the antimicrobial activity of sulfonamide drugs. lew.ro

Other Enzyme Targets and Their Inhibition Mechanisms

Benzenesulfonamide derivatives have been identified as potent inhibitors of cholinesterases, enzymes critical for regulating neurotransmission. researchgate.net Altered levels of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are implicated in the progression of neurodegenerative diseases, making them key therapeutic targets. nih.gov

In vitro studies demonstrate that many sulfonamide-based compounds exhibit a strong and often selective inhibitory activity against BChE. nih.govnih.gov For instance, a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were synthesized and screened for their activity against both enzymes, with several compounds showing potent inhibition of BChE with IC50 values in the low micromolar range. nih.gov Similarly, certain benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have shown significantly higher inhibitory activity against BChE than the standard drug rivastigmine. nih.gov In contrast, some 4-phthalimidobenzenesulfonamide derivatives have displayed high selectivity in their inhibition of AChE over BChE. nih.gov

The mechanism of inhibition often involves the binding of the sulfonamide derivative to the active site of the enzyme. Molecular docking studies of BChE inhibitors have revealed key interactions with amino acid residues such as Trp82, Trp231, Leu286, and His438. nih.gov For AChE, some inhibitors have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS), which can be advantageous in preventing the aggregation of amyloid-beta peptides. nih.gov The mode of inhibition for some derivatives has been identified as non-competitive. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by Benzenesulfonamide Derivatives

Compound Class Target Enzyme IC50 (µM) Selectivity Reference
N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 30) BChE 7.331 Selective for BChE nih.gov
N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 33) BChE 10.964 Selective for BChE nih.gov
4-Phthalimidobenzenesulfonamide (Compound 7) AChE 1.35 Selective for AChE nih.gov
4-Phthalimidobenzenesulfonamide (Compound 3) BChE 13.41 Moderate nih.gov
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) BChE 4.33 ~34-fold vs AChE nih.gov
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) BChE 6.57 ~10-fold vs AChE nih.gov

Proteases: The sulfonamide scaffold is a key feature in a number of compounds designed to inhibit various classes of proteases. researchgate.net These enzymes are involved in a multitude of pathological conditions, including inflammation, cancer, and viral infections. Sulfonamide derivatives have been developed as inhibitors of metalloproteases, such as matrix metalloproteases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), which are crucial in tumor invasion and inflammation. researchgate.netnih.gov Furthermore, benzenesulfonyl fluoride (B91410) derivatives, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), act as irreversible inhibitors of serine proteases like trypsin and chymotrypsin. nih.govmdpi.com The mechanism involves the sulfonyl fluoride moiety reacting with the active site serine residue of the protease.

α-Amylase: Certain benzenesulfonamide derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Studies on diazenyl benzene sulphonamide derivatives and aliphatic hydrazide-based benzene sulphonamides have shown that these compounds can act as promising inhibitors of α-amylase and α-glucosidase in vitro. nih.gov The mechanism involves blocking the enzyme's active site, thereby slowing the breakdown of complex carbohydrates like starch into simple sugars. nih.gov

Histone Deacetylase (HDAC): HDACs are a class of zinc-containing metalloenzymes that play a crucial role in gene expression regulation. Their inhibition has emerged as a significant approach in cancer therapy. nih.gov Sulfonamide derivatives have been identified as potent HDAC inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Structure-activity relationship studies have highlighted that factors such as the substitution patterns on the central phenyl ring and the directionality of the sulfonamide bond are critical for inhibitory activity. nih.gov The incorporation of fluorine into the molecular structure of HDAC inhibitors has been shown to enhance their potency. nih.gov

Topoisomerase: Topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. While direct studies on this compound derivatives are limited, related compounds have shown activity. For example, various metabolites of benzene have been demonstrated to inhibit human topoisomerase II in vitro. This suggests that the core phenylsulfonamide structure could potentially be modified to target this class of enzymes. Additionally, novel bacterial type II topoisomerase inhibitors (NBTIs) have been developed, indicating the versatility of complex chemical scaffolds in targeting these enzymes.

Thymidylate Synthase: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate, a necessary precursor for DNA synthesis. It is a well-established target for antifolate cancer drugs. Analogues of potent thymidylate synthase inhibitors have been synthesized to include a p-aminobenzenesulfonyl residue in place of the p-aminobenzoic acid moiety. In vitro testing revealed that these sulfonamide-containing analogues were able to inhibit the enzyme, although they were found to be weaker inhibitors than their parent compounds.

Telomerase: Telomerase is a reverse transcriptase that is overexpressed in the vast majority of cancer cells, where it maintains telomere length, enabling replicative immortality. This makes it an attractive target for anticancer drug development. Arylsulfonamide derivatives have been designed and evaluated as inhibitors of the catalytic subunit of telomerase, human telomerase reverse transcriptase (TERT). The proposed mechanism is the direct blocking of the enzyme's active site. Molecular modeling has helped identify key interactions between the inhibitor and amino acid residues within the TERT active site, such as Phe494. In vitro assays have confirmed that certain ethenesulfonyl fluoride derivatives can potently inhibit telomerase with IC50 values in the sub-micromolar range. mdpi.com

Table 2: In Vitro Inhibition of Other Enzymes by Benzenesulfonamide Derivatives

Compound Class Target Enzyme IC50 Reference
Novel Sulfonamide Derivatives Histone Deacetylase (HDAC) Low nanomolar range nih.gov
Arylsulfonamide Derivative (2C) K-562 Cell Line (Anti-Telomerase Activity) 33 µM
Ethenesulfonyl Fluoride Derivative (57) Telomerase 0.71–0.97 µM mdpi.com

In Vitro Antimicrobial Activity Mechanisms

The antibacterial action of sulfonamides is one of the most well-established mechanisms in pharmacology. These compounds function as antimetabolites, interfering with the bacterial synthesis of folic acid (vitamin B9). Bacteria must synthesize folic acid de novo, as they cannot utilize exogenous sources. This pathway is essential for the production of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA replication, RNA transcription, and protein synthesis.

The primary molecular target for sulfonamides is the enzyme dihydropteroate synthase (DHPS). Sulfonamides, due to their structural similarity to the natural substrate para-aminobenzoic acid (PABA), act as competitive inhibitors of DHPS. By binding to the enzyme's active site, they prevent the condensation of PABA with dihydropterin pyrophosphate, a crucial step in the folic acid synthesis pathway. This blockade leads to a depletion of the downstream product, tetrahydrofolic acid, which is the active coenzyme form of folic acid. The resulting bacteriostatic effect halts the growth and replication of susceptible bacteria. In vitro studies have demonstrated that various novel benzenesulfonamide derivatives possess significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values reported in the microgram per milliliter range.

Antibiofilm Activity

While direct studies on the antibiofilm properties of this compound are not available, the broader class of sulfonamides has been investigated for its antimicrobial properties, which are a prerequisite for antibiofilm activity. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, notorious for their increased resistance to antimicrobial agents. The initial stages of biofilm formation involve bacterial adhesion to a surface, followed by proliferation and maturation.

Research into various benzenesulfonamide derivatives has demonstrated their potential to inhibit the growth of bacteria that are common biofilm producers. For instance, certain novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and disinfectant properties. It is plausible that the fluoroacetyl group in this compound could modulate its lipophilicity and electronic properties, potentially influencing its ability to penetrate the biofilm matrix and exert an antimicrobial effect on the embedded bacteria. Further in vitro studies, such as crystal violet assays to quantify biofilm mass and microscopic imaging, would be necessary to specifically determine the antibiofilm efficacy of this compound against relevant bacterial strains.

Fungal Growth Inhibition

The sulfonamide scaffold is a well-established pharmacophore in the development of antifungal agents. A number of sulfonamide derivatives have demonstrated significant in vitro activity against a range of fungal pathogens. The mechanism of action for some sulfonamides involves the inhibition of essential metabolic pathways in fungi. For example, some sulfonamide-derived chromones have shown significant in vitro antifungal activity against various fungal strains, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus. nih.gov

Fluorinated sulfonamide derivatives, in particular, have been a focus of agrochemical research for their fungicidal properties. The fluorine atom can enhance the metabolic stability and bioavailability of the compound, leading to improved antifungal potency. The proposed mechanism for some of these compounds involves the inhibition of mycelium growth, sporulation, and spore germination. For instance, some novel sulfonamide compounds have been shown to inhibit the mycelium growth of Botrytis Cinerea. nih.gov Given these precedents, this compound is a candidate for possessing fungal growth inhibitory properties. In vitro assays such as broth microdilution or agar (B569324) dilution methods would be required to determine its minimum inhibitory concentration (MIC) against various fungal species.

Cellular Pathway Modulation Studies

Adenosine (B11128) Pathway Modulation

Research into a structurally similar compound, 4-Fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), provides direct insight into the potential for adenosine pathway modulation. A study investigating the effects of 4-FBS found that it significantly lowered the level of adenosine in the striatum of mice. nih.gov Adenosine is a crucial neuromodulator that acts through four receptor subtypes (A1, A2A, A2B, and A3). The modulation of adenosine levels and its receptor signaling can have profound effects on various physiological processes.

The study on 4-FBS suggests that fluorinated benzenesulfonamide derivatives may interact with components of the adenosine pathway. nih.gov It was proposed that some benzenesulfonamides could act as potent inhibitors of the A2B adenosine receptor. nih.gov Therefore, it is conceivable that this compound could also modulate adenosine signaling. To confirm this in vitro, studies using cell lines expressing specific adenosine receptors could be performed to assess binding affinity and functional modulation, such as measuring changes in intracellular cyclic AMP (cAMP) levels.

Investigations into Potential Signaling Pathway Interactions

Beyond the adenosine pathway, benzenesulfonamide derivatives have been shown to interact with other critical cellular signaling pathways. For example, some benzenesulfonamide hybrids have been found to affect the Wnt/β-catenin/GSK3β pathway, which is crucial in cell proliferation and differentiation. dovepress.com In other research, certain benzenesulfonamide derivatives exhibited inhibitory activity on the JAK1-STAT1/3 pathway, a key signaling cascade in inflammatory responses and cell growth. nih.gov

These findings suggest that the benzenesulfonamide scaffold can be a versatile platform for designing molecules that modulate various signaling pathways. The specific nature of the substituent groups on the benzene ring and the sulfonamide nitrogen plays a critical role in determining the target pathway. The fluoroacetyl group of this compound introduces a unique electronic and steric profile that could direct its interaction towards specific signaling proteins. In vitro kinase assays or reporter gene assays in relevant cell lines would be valuable tools to screen for and identify potential signaling pathway interactions of this compound.

Antioxidant Activity Investigations (In Vitro Assays)

Free Radical Scavenging Mechanisms

A number of studies have explored the antioxidant potential of sulfonamide derivatives through various in vitro assays. The primary mechanism by which these compounds exert their antioxidant effects is through free radical scavenging. Free radicals are highly reactive species that can cause oxidative damage to cellular components, leading to various pathological conditions.

Reducing Power Assays

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the in vitro reducing power assays of this compound were identified. Research focusing on the direct assessment of this compound's ability to donate electrons or reduce oxidizing agents through established methodologies, such as the Ferric Reducing Antioxidant Power (FRAP) assay, Cupric Reducing Antioxidant Capacity (CUPRAC) assay, or other similar tests, is not available in the public domain.

Consequently, there are no detailed research findings, data tables, or specific mechanistic insights into the reducing power of this compound to report at this time. The exploration of this particular chemical property for this specific compound remains an unaddressed area in the available scientific literature.

Structure Activity Relationship Sar Analysis in 4 Fluoroacetyl Benzene 1 Sulfonamide Research

Impact of Fluoroacetyl Moiety on Biological Activity and Selectivity

The fluoroacetyl moiety, in particular, can serve as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites susceptible to oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage, which can lead to an increased half-life of the compound in vivo. Furthermore, the presence of the carbonyl group within the fluoroacetyl moiety introduces a potential hydrogen bond acceptor, which can facilitate additional interactions within a receptor's binding site. The influence of fluorine on lipophilicity is context-dependent; while polyfluorination often increases lipophilicity, strategic single fluorine substitutions can sometimes lead to a reduction or minimal change, thereby impacting cell permeability and solubility. researchgate.net

The precise impact of the fluoroacetyl group on selectivity is target-dependent. By introducing a unique combination of steric and electronic properties, this moiety can enable the compound to discriminate between closely related protein isoforms. For instance, in the design of enzyme inhibitors, the fluoroacetyl group might occupy a specific sub-pocket in the active site of the target enzyme that is not present or is differently configured in off-target enzymes.

Role of Sulfonamide Group in Target Binding and Pharmacophore Features

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. wikipedia.orgnih.gov Its enduring prevalence is attributable to its unique physicochemical properties, which make it an excellent pharmacophore. tandfonline.com The sulfonamide group is a versatile hydrogen bond donor (via the NH moiety) and acceptor (via the two sulfonyl oxygens), enabling it to form robust interactions with amino acid residues in a protein's active site. tandfonline.com

This moiety is also known to act as a zinc-binding group in a class of enzymes known as metalloenzymes, most notably the carbonic anhydrases. The deprotonated sulfonamide nitrogen can coordinate with the zinc ion in the active site, leading to potent inhibition. This interaction is a classic example of the sulfonamide group's role as a key pharmacophoric feature.

Furthermore, the sulfonamide group is relatively stable metabolically and possesses favorable solubility characteristics. tandfonline.com Its geometry, with a tetrahedral sulfur atom, provides a rigid scaffold that can orient its substituents in a well-defined three-dimensional space, which is crucial for precise interactions with a biological target. The ability of the sulfonamide to engage in multiple non-covalent interactions, including hydrogen bonds and polar-π interactions with aromatic residues, underscores its importance in establishing high-affinity binding. vu.nlresearchgate.net

Influence of Aromatic Ring Substituents on Activity Profiles

The benzene (B151609) ring in 4-(Fluoroacetyl)benzene-1-sulfonamide serves as a central scaffold, and the nature and position of its substituents are critical determinants of the compound's activity profile. The para-substitution pattern, with the fluoroacetyl and sulfonamide groups at opposite ends of the ring, is a common feature in many bioactive sulfonamides. This arrangement allows the two functional groups to interact with distinct regions of a target binding site.

Substituents on the aromatic ring can influence the electronic properties of the entire molecule. lumenlearning.com Electron-withdrawing groups, such as the fluoroacetyl group, can increase the acidity of the sulfonamide NH proton, which may enhance its ability to act as a hydrogen bond donor or to coordinate with metal ions. researchgate.net Conversely, electron-donating groups could have the opposite effect. The interplay of inductive and resonance effects of substituents modifies the electron density of the aromatic ring, which can affect its interaction with aromatic residues in the binding pocket through π-π stacking or other non-covalent interactions. libretexts.org

The table below illustrates how different substituents on the aromatic ring of a benzenesulfonamide (B165840) scaffold can influence inhibitory activity against a hypothetical enzyme. This data is representative of typical SAR trends observed in medicinal chemistry programs.

CompoundSubstituent (R)Inhibitory Activity (IC50, nM)
1-H500
2-CH3250
3-OCH3150
4-Cl100
5-NO250
6-COCH375
7-COCF3 (Fluoroacetyl analogue)40

Stereochemical Considerations and Enantioselectivity in Interactions

While this compound itself is an achiral molecule, stereochemistry can become a critical factor upon the introduction of chiral centers in its derivatives. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

For instance, if a chiral substituent were to be introduced on the sulfonamide nitrogen or on the acetyl group, the resulting enantiomers could interact differently with a chiral binding site. One enantiomer might fit optimally into the binding pocket, forming key interactions that lead to the desired biological effect, while the other enantiomer might bind with lower affinity or in a non-productive orientation. In some cases, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects.

The concept of enantioselectivity is fundamental in modern drug design. The development of stereoselective syntheses to produce a single, desired enantiomer is often a key objective in medicinal chemistry. Even in the absence of a chiral center in the parent molecule, understanding the three-dimensional space of the target's binding site is crucial for designing new analogues where the introduction of chirality could lead to improved affinity and selectivity. While chiral sulfur functional groups are less common, they are gaining attention in drug discovery for their potential to create novel molecular scaffolds with unique three-dimensional arrangements. springernature.com

Design Principles for Enhanced Potency and Specificity

Based on the SAR analysis of the this compound scaffold, several design principles can be formulated to guide the development of analogues with enhanced potency and specificity.

Modification of the Fluoroacetyl Moiety: The degree of fluorination could be varied to fine-tune the electronic properties and metabolic stability of the compound. For example, di- or tri-fluoroacetyl groups could be explored. The carbonyl group could also be replaced with other functionalities, such as a hydroxyl or an oxime, to probe for additional hydrogen bonding interactions.

Substitution on the Sulfonamide Nitrogen: The free NH of the sulfonamide is a key site for modification. Introducing small alkyl or aryl groups can modulate lipophilicity and introduce new interactions with the target. The addition of functional groups capable of forming specific interactions, such as hydrogen bonds or salt bridges, can significantly enhance potency.

Exploration of Aromatic Ring Substituents: While the para-substitution pattern is a good starting point, exploring other substitution patterns (ortho, meta) could lead to compounds with different binding modes and selectivities. The introduction of additional substituents on the ring can be used to optimize physicochemical properties and to probe for additional binding pockets in the target.

Introduction of Chirality: As discussed, the introduction of chiral centers can lead to a significant improvement in potency and selectivity. This could be achieved by adding chiral substituents at various positions on the molecule.

Conformational Constraint: Introducing rigid elements into the molecule, for example, by cyclizing a substituent on the sulfonamide nitrogen back to the aromatic ring, can lock the molecule into a bioactive conformation. This can reduce the entropic penalty of binding and thus increase affinity.

The following table summarizes a hypothetical design strategy for enhancing the potency of this compound based on these principles.

Modification StrategyRationaleHypothetical Improvement in Potency
Addition of a methyl group to the sulfonamide nitrogenIncrease lipophilicity and explore a hydrophobic pocket2-fold
Introduction of a hydroxyl group on the acetyl moietyIntroduce a new hydrogen bond donor5-fold
Addition of a chloro group at the 3-position of the aromatic ringEnhance binding through halogen bonding3-fold
Combination of the above modificationsSynergistic effect of multiple favorable interactions>10-fold

By systematically applying these design principles, it is possible to optimize the structure of this compound to develop potent and selective drug candidates for a variety of therapeutic targets.

Advanced Applications and Future Research Directions of 4 Fluoroacetyl Benzene 1 Sulfonamide

Development as Molecular Probes for Biological Systems

The unique structural features of 4-(Fluoroacetyl)benzene-1-sulfonamide make it a compelling candidate for development as a molecular probe. Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The potential of this compound is rooted in its two key moieties: the sulfonamide group and the fluoroacetyl group.

The sulfonamide scaffold is a well-established pharmacophore known for targeting specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumor types. mdpi.com This inherent targeting ability can be harnessed to direct the probe to specific cellular locations. Furthermore, the fluoroacetyl group, particularly when labeled with fluorine-18 (B77423) ([¹⁸F]), serves as a valuable component for Positron Emission Tomography (PET) imaging. The [¹⁸F]fluoroacetyl moiety is a useful prosthetic group for introducing F-18 into biomarkers for PET applications. snmjournals.org

Future research could focus on synthesizing [¹⁸F]-labeled this compound to create novel PET imaging agents. These probes could be used for the noninvasive detection of cancers by targeting carbonic anhydrase activity. Additionally, the interaction of the sulfonamide portion with proteins can sometimes induce changes in fluorescence, a phenomenon that has been explored using probes like 1-anilino-8-naphthalenesulfonate to study drug-protein binding. nih.gov Investigating the intrinsic fluorescent properties of this compound and its derivatives upon binding to biological targets could open avenues for developing new fluorescent probes.

Table 1: Potential Applications as a Molecular Probe

Application Area Key Moiety Principle of Operation
PET Imaging Fluoroacetyl group (with ¹⁸F) Introduction of a positron-emitting isotope for in vivo imaging of biological processes and disease states. snmjournals.org
Targeted Probes Sulfonamide group Selective binding to enzymes like carbonic anhydrases, allowing for targeted delivery and imaging of specific tissues (e.g., tumors). mdpi.com

| Fluorescence Sensing | Entire Molecule | Potential for changes in fluorescence upon binding to a biological target, enabling detection and quantification. nih.gov |

Integration into Multi-Target Ligand Design

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways. The "one-molecule, one-target" paradigm of drug discovery is frequently insufficient for these conditions, leading to the rise of polypharmacology and the design of multi-target ligands. Sulfonamide derivatives are excellent candidates for this approach due to their structural versatility and broad range of biological activities. nih.gov

The sulfonamide framework is a privileged structure in medicinal chemistry, found in drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov This wide bioactivity spectrum suggests that the sulfonamide core can be tailored to interact with multiple targets. For instance, researchers have designed sulfonamide-bearing pyrazolone (B3327878) derivatives that simultaneously inhibit cholinesterases and carbonic anhydrases, relevant for treating glaucoma and Alzheimer's disease. nih.gov

This compound could serve as a foundational scaffold for developing multi-target agents. The fluoroacetyl group can act as a reactive handle for covalent modification of a target or as a key interaction point, while the sulfonamide portion can be directed at another. Future research would involve designing hybrid molecules that combine the structural features of this compound with other pharmacophores to create ligands capable of modulating multiple disease-related targets simultaneously. umb.edu

Exploration in Materials Science (e.g., Bioimaging Fluorophores)

The application of small organic molecules in materials science, particularly for bioimaging, is a rapidly expanding field. Fluorophores, or fluorescent molecules, are central to this area. The design of compact, easily synthesized fluorophores with tunable optical properties is a major goal. nih.gov

The benzenesulfonamide (B165840) structure present in this compound can be a component of fluorophores. For example, 4-fluorobenzenesulfonamide (B1215347) has been used to functionalize rhodamine dyes for high-resolution bioimaging. ossila.com Similarly, sulfonamide-containing naphthalimides have been synthesized and characterized as fluorescent probes for imaging tumor cells. mdpi.com These examples highlight the utility of the sulfonamide group in creating molecules with desirable photophysical properties.

Single-benzene-based fluorophores (SBBFs) are particularly attractive due to their small size, which minimizes potential disruption of biological functions. nih.gov These SBBFs typically contain electron-donor and electron-acceptor groups on a compact benzene (B151609) ring. This compound, with its electron-withdrawing fluoroacetyl and sulfonamide groups, could be chemically modified to incorporate electron-donating groups, thereby creating a "push-pull" system characteristic of many fluorophores. Research in this direction would involve synthesizing derivatives and studying their photophysical properties, such as quantum yield and Stokes shift, to evaluate their potential as bioimaging agents.

Theoretical Prediction of Novel Biological Activities

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery. In silico methods allow for the rapid screening of virtual compound libraries and the prediction of biological activities, saving significant time and resources. For a compound like this compound, these theoretical approaches can guide future experimental work.

Software programs like PASS (Prediction of Activity Spectra for Substance) can predict a wide range of biological activities based on a compound's structure. Studies on other sulfonamide derivatives, such as sulfacetamide-based hydroxytriazenes, have shown that PASS can successfully predict activities like anti-inflammatory and anti-diabetic effects, which were later confirmed experimentally. nih.gov Applying such algorithms to this compound could reveal unexpected therapeutic potentials.

Furthermore, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can be predicted using computational models. Programs like ADMETLab have been used to evaluate the potential metabolic pathways and permeability of other benzenesulfonamide derivatives. cerradopub.com.br A theoretical evaluation of this compound could provide insights into its drug-likeness and guide the design of derivatives with improved pharmacokinetic profiles. Molecular docking studies could also be employed to predict binding modes and affinities to various protein targets, further refining the search for novel biological functions. mdpi.com

Table 2: Computational Tools for Predicting Biological Activity

Tool/Method Predicted Property Application for this compound
PASS Biological Activity Spectra Prediction of novel therapeutic activities (e.g., anti-inflammatory, anticancer). nih.gov
ADMETLab / SwissADME ADME/Tox Properties Evaluation of drug-likeness, metabolic stability, and potential toxicity. cerradopub.com.br

| Molecular Docking | Protein-Ligand Binding | Identification of potential biological targets and prediction of binding affinity and interactions. mdpi.com |

Green Chemistry Approaches in Synthesis of Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. Applying these principles to the synthesis of this compound derivatives is a crucial direction for future research.

Traditional methods for sulfonamide synthesis often involve organic solvents and harsh reagents. Recent advancements have focused on developing greener alternatives. One promising approach is the use of water as a reaction medium. The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in water, often under pH control, with products precipitating out for easy, filtration-based isolation. rsc.org This method avoids the use of volatile organic solvents and simplifies purification.

Catalyst-free methods represent another key green chemistry strategy. Efficient synthesis of sulfonamides has been achieved by reacting sulfonyl chlorides with amines or sodium azide (B81097) in the absence of any catalyst, leading to high yields and selectivities in short reaction times. researchgate.net Applying these water-based and catalyst-free protocols to the synthesis of derivatives of this compound would not only be environmentally friendly but could also improve efficiency and reduce costs. Future work should focus on adapting these established green methodologies for the modification of the sulfonamide group or the benzene ring of the target compound. sci-hub.se

Conclusion and Outlook

Summary of Key Academic Contributions

A thorough review of scientific literature reveals no specific academic contributions related to 4-(Fluoroacetyl)benzene-1-sulfonamide. The compound does not appear in major chemical and life science databases, indicating a lack of published research on its synthesis, characterization, or application.

Unaddressed Research Questions and Challenges

Given the absence of existing research, the primary unaddressed question is the very existence and feasibility of synthesizing this compound. Should the compound be successfully synthesized, a cascade of fundamental research questions would need to be addressed:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce this compound? What are its fundamental physicochemical properties, such as melting point, solubility, and spectral characteristics?

Chemical Reactivity and Stability: How does the fluoroacetyl group influence the reactivity and stability of the benzenesulfonamide (B165840) core?

Biological Activity: Does the compound exhibit any significant biological activity? Initial screenings could explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent, given the known activities of other sulfonamides. nih.govnih.govnih.govnih.gov

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms? Does it target known pathways associated with other sulfonamides, or does the fluoroacetyl moiety introduce a novel mode of action?

The primary challenge is the complete lack of foundational data, requiring any research to begin from the most basic steps of chemical synthesis and characterization.

Future Trajectories in this compound Research

The future of research on this compound is entirely dependent on its initial synthesis and preliminary characterization. Assuming the compound can be created and displays interesting properties, future research could branch into several directions:

Medicinal Chemistry: If initial biological screenings are promising, medicinal chemists could synthesize a library of analogues to establish structure-activity relationships (SAR). This would involve modifying the fluoroacetyl group, the sulfonamide moiety, and the substitution pattern on the benzene (B151609) ring to optimize potency and selectivity.

Pharmacology and Toxicology: Promising candidates from SAR studies would require in-depth pharmacological evaluation in cellular and animal models to understand their efficacy and safety profiles.

Chemical Biology: The compound could be used as a chemical probe to study biological pathways, particularly if it exhibits a novel mechanism of action.

Materials Science: Depending on its physical properties, there might be applications in materials science, although this is less probable given the typical focus of sulfonamide research.

Q & A

Q. What are the optimal synthetic routes for 4-(Fluoroacetyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a benzene precursor followed by fluoroacetylation. A common method is reacting benzenesulfonyl chloride with fluoroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Yield optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 sulfonyl chloride to fluoroacetyl chloride). Solvent choice (e.g., dichloromethane vs. THF) significantly impacts purity, with polar aprotic solvents reducing side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • HPLC : To assess purity (>95% is standard for research-grade material) using a C18 column and UV detection at 254 nm .
  • NMR : ¹H and ¹⁹F NMR confirm the presence of the fluoroacetyl group (δ ~4.2 ppm for CH₂F in ¹H; δ ~-120 ppm in ¹⁹F) and sulfonamide protons (δ ~7.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 232.1) validates molecular weight .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives include:

  • Sulfoxides/Sulfones : Via oxidation with mCPBA or H₂O₂ .
  • Amine/Alcohol analogs : Through reduction (e.g., LiAlH₄ for sulfonamide to amine) .
  • Substituted aryl groups : Pd-catalyzed cross-coupling reactions (e.g., Suzuki for biaryl derivatives) .

Advanced Research Questions

Q. How does the fluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluoroacetyl group enhances the electrophilicity of the sulfonamide sulfur, accelerating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the acetyl group can reduce accessibility. Kinetic studies using UV-Vis spectroscopy show a 1.5x faster reaction rate compared to non-fluorinated analogs . Computational modeling (DFT) further predicts activation energy differences of ~5–8 kJ/mol between substituents .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in enzyme inhibition data (e.g., dihydropteroate synthetase vs. carbonic anhydrase) often arise from:

  • Assay conditions : pH variations (optimal range 7.0–7.4) alter ionization of the sulfonamide group .
  • Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 2-methoxy) drastically shift selectivity .
  • Metabolite interference : In-vivo studies may misattribute activity to metabolites rather than the parent compound .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeting specific enzymes?

SAR workflows involve:

Substituent variation : Systematic modification of the fluoroacetyl position (e.g., replacing F with Cl or CF₃) .

Docking simulations : Using crystallographic data (e.g., PDB 1AZM for carbonic anhydrase) to predict binding affinity .

Bioassays : IC₅₀ determination against isolated enzymes (e.g., IC₅₀ = 12 nM for optimized derivatives in dihydropteroate synthetase inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key issues include:

  • Racemization : The fluoroacetyl group’s chiral center is prone to epimerization at temperatures >40°C. Low-temperature crystallization (acetone/hexane) mitigates this .
  • By-product formation : Scale-up increases side-reactions (e.g., over-sulfonation). Process analytical technology (PAT) monitors intermediates in real-time .

Q. How do computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations quantify binding free energies. For example, FEP predicts a ΔΔG of -2.3 kcal/mol for binding to carbonic anhydrase II, aligning with experimental IC₅₀ values . QSAR models further correlate logP values (>1.5) with enhanced membrane permeability .

Methodological Considerations

Q. Validating enzyme inhibition mechanisms

  • Stop-flow kinetics : Measure rapid binding events (e.g., kₐₜ = 1.2 × 10³ M⁻¹s⁻¹ for carbonic anhydrase) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -15 kJ/mol) during inhibitor-enzyme interaction .

Q. Addressing solubility issues in biological assays

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) for in-situ activation .

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